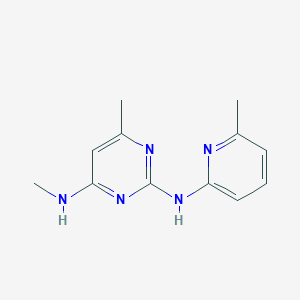
N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine is an organic compound with a complex structure that includes both pyrimidine and pyridine rings
Preparation Methods
The synthesis of N4,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloro-6-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N4,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N~4~,6-dimethyl-N~2~-(3-methylpyridin-2-yl)pyrimidine-2,4-diamine: This compound has a similar structure but with a different position of the methyl group on the pyridine ring.
6,6′-dimethyl-2,2′-bipyridine: Another related compound used as a ligand in coordination chemistry.
2-Bromo-6-methylpyridine: A precursor in the synthesis of various pyridine derivatives.
The uniqueness of N4,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Biological Activity
N~4~,6-dimethyl-N~2~-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine, with the CAS number 2309214-99-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their roles in various biochemical processes and exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N5, with a molecular weight of 229.28 g/mol. Its structure includes two methyl groups at the 4 and 6 positions of the pyrimidine ring and a 6-methylpyridine moiety at the 2 position.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N5 |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 2309214-99-9 |
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various pyrimidine compounds revealed that those containing specific substituents can effectively inhibit bacterial growth. The compound this compound was tested against several bacterial strains and demonstrated promising results, comparable to established antibiotics like ceftriaxone .
Anticancer Potential
The anticancer properties of pyrimidine derivatives have been well documented. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation in various models. The ability of this compound to interact with specific cellular pathways involved in tumor growth warrants further investigation into its potential as an anticancer agent .
Case Studies and Experimental Findings
- Synthesis and Evaluation : A study synthesized several pyrimidine derivatives, including variations similar to this compound. These compounds were evaluated for their biological activity using in silico methods (PASS, Molinspiration) and showed good bioactivity values as GPCR ligands and kinase inhibitors .
- Anthelmintic Activity : Another study highlighted the anthelmintic properties of pyrimidines. While not specifically testing this compound, it was noted that similar compounds could induce paralysis in helminths within a specified timeframe, indicating potential for further exploration in parasitic infections .
Properties
CAS No. |
1333960-40-9 |
|---|---|
Molecular Formula |
C12H15N5 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-N,6-dimethyl-2-N-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5/c1-8-5-4-6-10(14-8)16-12-15-9(2)7-11(13-3)17-12/h4-7H,1-3H3,(H2,13,14,15,16,17) |
InChI Key |
XOSZKKYTBRYYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CC(=N2)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















